4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride
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Overview
Description
4'-Methyl-8-azaspiro[bicyclo[321]octane-3,2'-morpholine] hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of 4’-Methyl-8-azaspiro[bicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids , given its 8-azabicyclo[3.2.1]octane scaffold .
Mode of Action
Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with similar structures, such as tropane alkaloids, are known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to induce cytotoxicity in leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and nanotechnology.
Comparison with Similar Compounds
3',3'-Difluoro-2',2'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-diazirine] hydrochloride
8-azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride
8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Uniqueness: 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds and suitable for specialized applications.
Properties
IUPAC Name |
4'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFZPRZBDVCADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CC3CCC(C2)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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